Scopoline

Description

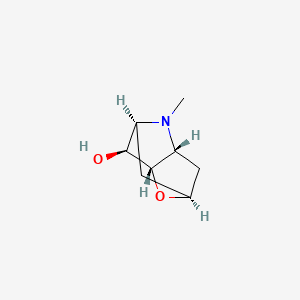

Structure

3D Structure

Properties

IUPAC Name |

(1S,3S,4S,5S,7R)-6-methyl-2-oxa-6-azatricyclo[3.3.1.03,7]nonan-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-9-5-2-4-3-6(9)8(11-4)7(5)10/h4-8,10H,2-3H2,1H3/t4-,5-,6+,7-,8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEGPURSNXMUDAE-RLMOJYMMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CC3CC1C(C2O)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H]2C[C@H]3C[C@@H]1[C@@H]([C@H]2O)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501032332 | |

| Record name | Scopoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501032332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

487-27-4 | |

| Record name | Oscine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=487-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Scopoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Scopoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501032332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Scopoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.960 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SCOPOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UGW80D8GKZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Scopolamine's Mechanism of Action in the Central Nervous System: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scopolamine, a tropane alkaloid derived from plants of the Solanaceae family, serves as a potent, non-selective competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2][3][4] Its ability to readily cross the blood-brain barrier and modulate cholinergic signaling in the central nervous system (CNS) has established it as a critical tool in neuroscience research for modeling cognitive dysfunction, particularly deficits in learning and memory akin to those observed in dementia and Alzheimer's disease.[5][6][7] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning scopolamine's effects on the CNS. It details the drug's interaction with mAChR subtypes, the subsequent disruption of downstream signaling cascades, and its broader impact on interconnected neurotransmitter systems. This document synthesizes quantitative data from key studies, presents detailed experimental protocols for investigating scopolamine's effects, and includes visualizations of the core signaling pathways and experimental workflows.

Core Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

The primary mechanism of action of scopolamine in the CNS is its competitive antagonism of all five subtypes of muscarinic acetylcholine receptors (M1-M5).[1][2] By binding to these receptors, scopolamine prevents the endogenous neurotransmitter, acetylcholine (ACh), from binding and initiating downstream signaling cascades.[4] This blockade of cholinergic transmission is the foundational event leading to the diverse physiological and cognitive effects of the drug.[5]

The cognitive impairments induced by scopolamine, such as amnesia and delirium, are predominantly attributed to its blockade of the M1 muscarinic receptor subtype.[1][5][8] M1 receptors are highly expressed in brain regions critical for learning and memory, including the hippocampus and cerebral cortex.[5][8] The M2 and M4 receptor subtypes, which function as autoreceptors on presynaptic cholinergic neurons, are also implicated in scopolamine's effects, as their blockade can lead to an increase in acetylcholine release.[9]

Receptor Binding Affinity

Scopolamine exhibits high affinity for all five muscarinic receptor subtypes, with Ki values typically in the low nanomolar range. The following table summarizes the binding affinities of scopolamine for human muscarinic receptor subtypes from competitive radioligand binding assays.

| Receptor Subtype | Radioligand | Scopolamine Ki (nM) |

| M1 | [3H]NMS | 0.1 |

| M2 | [3H]NMS | 0.14 |

| M3 | [3H]NMS | 0.14 |

| M4 | [3H]NMS | 0.21 |

| M5 | [3H]NMS | 0.16 |

Data adapted from Aclidinium Bromide product information, which provides Ki values for various muscarinic ligands.[10]

Disruption of Downstream Signaling Pathways

Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that transduce extracellular signals into intracellular responses via two primary signaling pathways. Scopolamine's antagonism of these receptors leads to the disruption of these critical cascades.

Gq/11-Coupled Pathway (M1, M3, M5 Receptors)

The M1, M3, and M5 receptor subtypes primarily couple to Gq/11 proteins.[2][11] Activation of these receptors by acetylcholine stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[12] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[11][12] Scopolamine's blockade of these receptors inhibits this entire cascade, preventing the generation of these second messengers and the subsequent cellular responses.

Gi/o-Coupled Pathway (M2, M4 Receptors)

The M2 and M4 receptor subtypes are coupled to inhibitory G proteins (Gi/o).[2][11] When activated by ACh, these receptors inhibit the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[11] By blocking M2 and M4 receptors, scopolamine prevents this inhibition, which can lead to an increase in cAMP levels, depending on the basal activity of adenylyl cyclase.

Modulation of mTORC1 Signaling

Recent studies have revealed that scopolamine can also modulate the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, which is a key regulator of protein synthesis and synaptic plasticity. Low doses of scopolamine have been shown to rapidly increase the phosphorylation and activation of mTORC1 and its downstream targets, such as p70S6 kinase (S6K), in the prefrontal cortex.[11] This effect is thought to contribute to the rapid antidepressant effects observed with scopolamine in some studies.

Effects on Neurotransmitter Systems

Scopolamine's primary action on the cholinergic system leads to cascading effects on other major neurotransmitter systems in the CNS.

-

Glutamatergic System: Acetylcholine modulates the release of glutamate, the primary excitatory neurotransmitter in the brain. Scopolamine can inhibit cholinergic-mediated glutamate release in the hippocampus, which is critical for synaptic plasticity processes like long-term potentiation (LTP).[1]

-

Dopaminergic System: Scopolamine can indirectly increase dopamine release by blocking M2/M4 muscarinic autoreceptors located on dopaminergic presynaptic neurons.[9] This interaction may contribute to some of the behavioral effects of scopolamine.

-

Serotonergic System: At higher concentrations, scopolamine has been shown to act as a competitive antagonist at 5-HT3 receptors, with a Ki value of 6.76 µM.[13] This "off-target" effect may contribute to its antiemetic properties and could influence its cognitive effects at higher doses.

Quantitative Data from In Vivo and In Vitro Studies

The following tables summarize key quantitative findings from studies investigating the effects of scopolamine.

Table 1: Effects of Scopolamine on Extracellular Acetylcholine Levels (In Vivo Microdialysis)

| Brain Region | Scopolamine Dose | Fold Increase in ACh Output |

| Frontal Cortex | 0.5 mg/kg, i.p. | ~10-fold |

| Hippocampus | 0.5 mg/kg, i.p. | ~20-fold |

Data from Toide K. (1989).[14]

Table 2: Dose-Dependent Effects of Scopolamine on Cognitive Performance in Rodents

| Behavioral Test | Scopolamine Dose (mg/kg, i.p.) | Effect on Performance |

| Passive Avoidance | 0.4 - 1.2 | Dose-dependent decrease in retention latency |

| T-Maze Spontaneous Alternation | 0.3 - 1.0 | Dose-dependent reduction in alternation |

| Morris Water Maze | 0.5 - 1.0 | Increased latency to find the platform |

Data synthesized from Elrod & Buccafusco (1988), and other behavioral studies.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of scopolamine's mechanism of action.

Receptor Binding Assay ([3H]-N-methylscopolamine)

Objective: To determine the binding affinity (Ki) of scopolamine for muscarinic receptors.

Materials:

-

[3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.

-

Brain tissue homogenates (e.g., rat cortex or hippocampus) or cells expressing specific mAChR subtypes.

-

Scopolamine hydrochloride.

-

Atropine sulfate (for determining non-specific binding).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation vials and scintillation cocktail.

-

Filtration manifold and vacuum pump.

-

Liquid scintillation counter.

Protocol:

-

Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

-

Assay Setup: In test tubes, combine the membrane preparation, varying concentrations of unlabeled scopolamine, and a fixed concentration of [3H]-NMS (typically at its Kd). For total binding, omit unlabeled scopolamine. For non-specific binding, add a high concentration of atropine (e.g., 1 µM).

-

Incubation: Incubate the tubes at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters using a filtration manifold. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the competition binding data using non-linear regression to determine the IC50 of scopolamine, from which the Ki can be calculated using the Cheng-Prusoff equation.

In Vivo Microdialysis for Acetylcholine Measurement

Objective: To measure extracellular acetylcholine levels in specific brain regions of freely moving animals following scopolamine administration.

Materials:

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Syringe pump.

-

Fraction collector.

-

Artificial cerebrospinal fluid (aCSF).

-

Scopolamine hydrochloride.

-

HPLC system with an electrochemical detector.

-

Anesthetic.

Protocol:

-

Probe Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a microdialysis guide cannula into the target brain region (e.g., hippocampus or prefrontal cortex). Allow the animal to recover.

-

Microdialysis: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min) using a syringe pump.

-

Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials using a fraction collector.

-

Drug Administration: After collecting baseline samples, administer scopolamine (e.g., 0.5 mg/kg, i.p.) and continue collecting dialysate samples.

-

ACh Quantification: Analyze the acetylcholine concentration in the dialysate samples using an HPLC system with an electrochemical detector.

-

Data Analysis: Express the acetylcholine levels as a percentage of the baseline and plot the time course of the effect of scopolamine.

Morris Water Maze Test

Objective: To assess spatial learning and memory deficits induced by scopolamine.

Materials:

-

A large circular pool (e.g., 1.5 m in diameter) filled with opaque water.

-

An escape platform submerged just below the water surface.

-

Video tracking system and software.

-

Scopolamine hydrochloride.

-

Distinct visual cues placed around the pool.

Protocol:

-

Acquisition Phase:

-

Administer scopolamine or vehicle to the animals (e.g., 30 minutes before the first trial).

-

Place the animal into the pool facing the wall from one of four randomized starting positions.

-

Allow the animal to swim and find the hidden platform. If the animal does not find the platform within a set time (e.g., 60-90 seconds), guide it to the platform.

-

Allow the animal to remain on the platform for a short period (e.g., 15-30 seconds).

-

Conduct multiple trials per day for several consecutive days.

-

-

Probe Trial:

-

On the day after the last acquisition trial, remove the platform from the pool.

-

Place the animal in the pool and allow it to swim for a set duration (e.g., 60 seconds).

-

Record the time spent in the target quadrant (where the platform was previously located).

-

-

Data Analysis:

-

During acquisition, measure the escape latency (time to find the platform) and path length.

-

During the probe trial, measure the time spent in the target quadrant and the number of crossings over the former platform location. Compare the performance of scopolamine-treated animals to control animals.

-

Western Blot for Phosphorylated Signaling Proteins (e.g., p-mTOR)

Objective: To quantify the levels of activated signaling proteins in brain tissue following scopolamine treatment.

Materials:

-

Brain tissue from scopolamine- and vehicle-treated animals.

-

Lysis buffer with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA).

-

SDS-PAGE gels and electrophoresis apparatus.

-

Transfer apparatus and PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-phospho-mTOR, anti-total-mTOR, anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Protocol:

-

Protein Extraction: Homogenize brain tissue in ice-cold lysis buffer. Centrifuge to pellet debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each sample using a protein assay.

-

SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-mTOR) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again, apply a chemiluminescent substrate, and capture the signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for the total protein (e.g., anti-total-mTOR) and a loading control (e.g., anti-GAPDH) to normalize the data.

-

Data Analysis: Quantify the band intensities using densitometry software. Express the level of the phosphorylated protein relative to the total protein and/or the loading control.

Conclusion

Scopolamine's mechanism of action in the central nervous system is centered on its competitive antagonism of muscarinic acetylcholine receptors. This action disrupts the Gq/11 and Gi/o signaling pathways, leading to widespread effects on neuronal function and neurotransmitter systems, ultimately manifesting as profound cognitive and behavioral changes. The detailed understanding of these mechanisms, facilitated by the experimental approaches outlined in this guide, is crucial for leveraging scopolamine as a research tool to develop novel therapeutics for a range of neurological and psychiatric disorders characterized by cholinergic dysfunction. The continued investigation into the nuanced interactions of scopolamine with various signaling cascades will undoubtedly provide further insights into the complex role of the cholinergic system in CNS function.

References

- 1. Scopolamine Impairs Spatial Information Recorded With “Miniscope” Calcium Imaging in Hippocampal Place Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phospho-PLCbeta3 (Ser537) Antibody | Cell Signaling Technology [cellsignal.com]

- 3. Anti-Phospholipase C beta 1/PLCB1 antibody [EPR19085] (ab182359) | Abcam [abcam.com]

- 4. pubcompare.ai [pubcompare.ai]

- 5. bosterbio.com [bosterbio.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pdspdb.unc.edu [pdspdb.unc.edu]

- 9. novusbio.com [novusbio.com]

- 10. Structures of the M1 and M2 muscarinic acetylcholine receptor/G-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Npc172518 | C17H21NO4 | CID 153311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Phospho-PLC beta3 (Ser1105) Polyclonal Antibody (BS-3341R) [thermofisher.com]

- 13. researchgate.net [researchgate.net]

- 14. M1 and m2 muscarinic receptor subtypes regulate antidepressant-like effects of the rapidly acting antidepressant scopolamine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Scopolamine in Solanaceae: A Technical Guide

Introduction

Scopolamine, a tropane alkaloid, is a secondary metabolite predominantly found in plants of the Solanaceae family, such as henbane (Hyoscyamus niger), jimson weed (Datura species), and deadly nightshade (Atropa belladonna)[1][2]. Renowned for its anticholinergic properties, scopolamine is a valuable pharmaceutical compound used in the treatment of motion sickness, postoperative nausea, and gastrointestinal spasms[1][3]. The complex biosynthetic pathway of scopolamine originates from amino acid precursors and involves a series of enzymatic conversions primarily occurring in the plant roots, followed by transport to aerial parts for storage[4][5]. This guide provides an in-depth overview of the core biosynthetic pathway, key enzymes, quantitative data, and experimental protocols relevant to researchers, scientists, and drug development professionals.

Core Biosynthetic Pathway

The biosynthesis of scopolamine is a multi-step process that begins with the amino acid L-ornithine. This pathway can be broadly divided into three main stages: the formation of the tropane ring, the synthesis of the tropic acid moiety, and the final esterification and epoxidation steps.

-

Formation of the Tropane Ring: The pathway initiates with the decarboxylation of L-ornithine to putrescine, a reaction catalyzed by ornithine decarboxylase (ODC)[1][3]. Putrescine is then methylated to N-methylputrescine by putrescine N-methyltransferase (PMT), a key regulatory enzyme that commits the precursor to the tropane alkaloid pathway[1][6][7]. Subsequently, N-methylputrescine is deaminated by a putrescine oxidase to 4-methylaminobutanal, which spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation[1]. This cation condenses with acetoacetic acid to yield hygrine, which is then rearranged to form tropinone[1].

-

Branch Point at Tropinone: Tropinone represents a critical branch point in tropane alkaloid metabolism[5]. The stereospecific reduction of tropinone is catalyzed by two distinct enzymes: tropinone reductase I (TRI) and tropinone reductase II (TRII)[8]. TRI reduces tropinone to tropine, the precursor for hyoscyamine and scopolamine[1][8][9]. Conversely, TRII converts tropinone to pseudotropine, which leads to the synthesis of calystegines[8].

-

Formation of Hyoscyamine and Scopolamine: Tropine undergoes condensation with phenyllactate, derived from phenylalanine, to form littorine[1]. The cytochrome P450 enzyme, Cyp80F1, then oxidizes and rearranges littorine to produce hyoscyamine aldehyde[1]. The final steps involve the conversion of hyoscyamine to scopolamine. This two-step process is catalyzed by the bifunctional enzyme hyoscyamine 6β-hydroxylase (H6H), a 2-oxoglutarate-dependent dioxygenase[1][3][10]. H6H first hydroxylates hyoscyamine to 6β-hydroxyhyoscyamine (also known as anisodamine) and subsequently catalyzes an epoxidation reaction to form scopolamine[1][10][11].

Key Enzymes and Quantitative Data

Several enzymes in the scopolamine biosynthetic pathway have been identified as rate-limiting steps, making them key targets for metabolic engineering to enhance alkaloid production[6][8][12]. The kinetic properties and expression levels of these enzymes are crucial for understanding and manipulating the pathway.

| Enzyme | Abbreviation | Substrate(s) | Product(s) | Km (µM) | Vmax (nkat/mg) | Plant Source | Reference |

| Putrescine N-methyltransferase | PMT | Putrescine, S-adenosylmethionine | N-methylputrescine | - | - | Nicotiana tabacum | [6] |

| Tropinone Reductase I | TRI | Tropinone, NADPH | Tropine | ~30 | ~1.5 | Datura stramonium | [13] |

| Hyoscyamine 6β-hydroxylase | H6H | Hyoscyamine, 2-oxoglutarate, O2 | 6β-hydroxyhyoscyamine, Scopolamine | ~60 | - | Brugmansia sanguinea | [11] |

Note: Kinetic values can vary depending on the plant species and experimental conditions. The data presented is a representative summary.

Overexpression of pmt and h6h genes has been shown to significantly increase scopolamine production in transgenic plants[7][14]. For instance, co-expression of pmt from Nicotiana tabacum and h6h from Hyoscyamus niger in Atropa belladonna resulted in a substantial increase in scopolamine accumulation[14]. Similarly, overexpression of TRI in Atropa belladonna root cultures led to a 3-fold increase in hyoscyamine and a 5-fold increase in scopolamine[15].

Experimental Protocols

Tropane Alkaloid Extraction and Quantification by HPLC

This protocol outlines a general method for the extraction and quantification of scopolamine and its precursors from plant material.

a. Sample Preparation:

-

Freeze-dry plant material (e.g., leaves, roots) and grind to a fine powder.

-

Weigh approximately 100 mg of powdered tissue into a microcentrifuge tube.

-

Add 1 mL of extraction solvent (e.g., methanol:acetic acid:water, 80:0.5:19.5 v/v/v).

-

Vortex vigorously and sonicate for 30 minutes in a water bath.

-

Centrifuge at 14,000 rpm for 15 minutes.

-

Transfer the supernatant to a new tube and repeat the extraction process with the pellet.

-

Combine the supernatants and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.

-

Re-dissolve the dried extract in a known volume (e.g., 500 µL) of mobile phase for HPLC analysis.

b. HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 210 nm or a mass spectrometer for more sensitive and specific detection (LC-MS).

-

Quantification: Use external standards of scopolamine, hyoscyamine, and other relevant alkaloids to generate a calibration curve for accurate quantification.

Enzyme Activity Assay for Hyoscyamine 6β-hydroxylase (H6H)

This protocol describes a method to measure the activity of H6H, the enzyme responsible for the final steps in scopolamine biosynthesis.

a. Enzyme Extraction:

-

Homogenize fresh or frozen plant tissue (e.g., roots) in an ice-cold extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM DTT, 1 mM ascorbate, and protease inhibitors).

-

Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.

-

The supernatant containing the crude enzyme extract can be used directly or further purified.

b. Activity Assay:

-

The reaction mixture (total volume of 100 µL) should contain:

-

50 mM Tris-HCl buffer (pH 7.5)

-

1 mM hyoscyamine (substrate)

-

2 mM 2-oxoglutarate

-

4 mM ascorbate

-

40 µM FeSO₄

-

Enzyme extract

-

-

Incubate the reaction mixture at 30°C for 1-2 hours.

-

Stop the reaction by adding an equal volume of methanol.

-

Centrifuge to pellet any precipitate.

-

Analyze the supernatant by HPLC to quantify the amount of 6β-hydroxyhyoscyamine and scopolamine produced.

Visualizations

Biosynthetic Pathway of Scopolamine

References

- 1. Scopolamine - Wikipedia [en.wikipedia.org]

- 2. Tropane Alkaloids in the Solanaceae: Accumulation, Distribution and Biosynthesis - ProQuest [proquest.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Application of Metabolic Engineering to the Production of Scopolamine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Engineering tropane biosynthetic pathway in Hyoscyamus niger hairy root cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tropinone reductase: A comprehensive review on its role as the key enzyme in tropane alkaloids biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Isolation, expression and biochemical characterization of recombinant hyoscyamine-6β-hydroxylase from Brugmansia sanguinea – tuning the scopolamine production - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Application of metabolic engineering to the production of scopolamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Enhancing Tropane Alkaloid Production Based on the Functional Identification of Tropine-Forming Reductase in Scopolia lurida, a Tibetan Medicinal Plant [frontiersin.org]

- 14. Promoting scopolamine biosynthesis in transgenic Atropa belladonna plants with pmt and h6h overexpression under field conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

The Pharmacological Profile of Scopolamine Hydrobromide: A Technical Guide

Introduction

Scopolamine hydrobromide, also known as hyoscine hydrobromide, is a tropane alkaloid derived from plants of the Solanaceae family.[1][2] It functions as a competitive and non-selective antagonist of muscarinic acetylcholine receptors (mAChRs), exerting effects on both the central and peripheral nervous systems.[3][4] This has led to its clinical application primarily in the prevention of motion sickness and postoperative nausea and vomiting (PONV).[1][5][6] Due to its potent central nervous system effects, including the induction of temporary cognitive deficits, scopolamine is also a critical pharmacological tool in preclinical and clinical research to study memory and cognition.[2][7] This guide provides a detailed technical overview of the pharmacological profile of scopolamine hydrobromide, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

Scopolamine exerts its effects by competitively inhibiting the binding of the neurotransmitter acetylcholine (ACh) to muscarinic receptors.[1][4] It acts as a non-selective antagonist across all five muscarinic receptor subtypes (M1-M5).[1][2] These receptors are G protein-coupled receptors (GPCRs) that mediate diverse physiological functions.[8][9]

-

M1, M3, and M5 Receptors: These subtypes couple to Gq/11 proteins.[9][10] Antagonism by scopolamine blocks the activation of phospholipase C (PLC), thereby preventing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately inhibits the release of intracellular calcium and the activation of protein kinase C.[9][10]

-

M2 and M4 Receptors: These subtypes couple to Gi/o proteins.[9][10] Scopolamine's antagonism at these sites prevents the inhibition of adenylyl cyclase, thus interfering with the regulation of cyclic AMP (cAMP) levels.[10] M2 and M4 receptors also activate G protein-coupled potassium channels, and their blockade by scopolamine can prevent membrane hyperpolarization.[10]

The antiemetic effect of scopolamine is attributed to its action in the central nervous system, likely by blocking cholinergic transmission from the vestibular nuclei to the reticular formation and from the reticular formation to the vomiting center.

Caption: Muscarinic receptor signaling pathways antagonized by scopolamine.

Pharmacodynamics

Scopolamine produces both central and peripheral antimuscarinic effects.[3] Centrally, it causes sedation, amnesia, and antiemetic effects.[3][4] Peripherally, it leads to mydriasis (pupil dilation), cycloplegia (paralysis of accommodation), reduced salivation and bronchial secretions, decreased gastrointestinal motility, and urinary retention.[3][5][11] The effects are dose-dependent, with higher doses leading to more pronounced CNS effects such as disorientation, hallucinations, and delirium.[3]

Pharmacokinetics

The pharmacokinetics of scopolamine hydrobromide vary significantly depending on the route of administration.[4] Its clinical use is often limited by a short plasma half-life and dose-dependent adverse effects, which prompted the development of a transdermal delivery system to provide sustained, low plasma concentrations.[3][4]

| Parameter | Oral | Intravenous (IV) | Intramuscular (IM) | Subcutaneous (SC) | Transdermal Patch | Intranasal |

| Dose | 0.5 mg | 0.5 mg | 0.5 mg | 0.4 mg | ~1 mg / 72h | 0.4 mg |

| Cmax | 0.54 ± 0.1 ng/mL | 5.00 ± 0.43 ng/mL | 0.96 ± 0.17 ng/mL | 3.27 ng/mL | 87 pg/mL (average) | 1.68 ± 0.23 ng/mL |

| Tmax | 23.5 ± 8.2 min | 5.0 min | 18.5 ± 4.7 min | 14.6 min | ~24 hours | 2.2 ± 3 min |

| AUC | 50.8 ± 1.76 ngmin/mL | 369.4 ± 2.2 ngmin/mL | 81.3 ± 11.2 ngmin/mL | 158.2 ngmin/mL | N/A | 167 ± 20 ng*min/mL |

| Bioavailability | 13 ± 1% | 100% | N/A | N/A | N/A | 83 ± 10% |

| Elimination Half-life | ~5 hours | ~220 minutes | N/A | N/A | N/A | N/A |

| Data compiled from DrugBank Online and other sources.[1][3] |

Metabolism and Excretion: Scopolamine undergoes extensive first-pass metabolism after oral administration.[4] In vitro studies suggest oxidative demethylation is linked to the CYP3A subfamily, particularly CYP3A4.[1][4] Only a small fraction of the administered dose (e.g., 2.6% after oral administration) is excreted as unchanged drug in the urine.[1][4] Glucuronide conjugation appears to be a relevant metabolic pathway.[4]

Receptor Binding Profile

Scopolamine is a high-affinity muscarinic antagonist. While it is considered non-selective, its primary therapeutic and adverse effects are mediated through muscarinic receptors. It also shows weak antagonism at other receptors at higher concentrations.

| Receptor Target | Binding Affinity | Reference |

| Muscarinic Acetylcholine Receptors (mAChR) | IC50: 55.3 nM | [12] |

| 5-HT3 Receptor | IC50: 2.09 µM | [13] |

Clinical Applications

Scopolamine hydrobromide is primarily indicated for:

-

Motion Sickness: It is one of the most effective single agents for the prevention of nausea and vomiting associated with motion sickness.[4][6]

-

Postoperative Nausea and Vomiting (PONV): The transdermal patch is used for the prevention of PONV associated with anesthesia and/or opiate analgesia.[1][5][14]

-

Other Uses: It is also used off-label or as a premedication to decrease saliva and respiratory secretions before surgery, and to manage gastrointestinal or renal spasms.[2][15]

Adverse Effects and Toxicology

The adverse effects of scopolamine are a direct extension of its antimuscarinic properties. The transdermal system was developed to minimize these effects by maintaining low, steady plasma concentrations.[3][4]

| Frequency | Adverse Effect |

| Common | Dry mouth, Drowsiness, Dizziness, Blurred vision, Mydriasis (dilated pupils).[3][5] |

| Less Common | Disorientation, Memory disturbances, Restlessness, Confusion, Hallucinations, Agitation, Urinary retention.[2][3] |

| Rare (<0.1%) | Seizures, Acute toxic psychosis.[2][5] |

Contraindications: Scopolamine is contraindicated in patients with angle-closure glaucoma and should be used with caution in patients with open-angle glaucoma, as it can increase intraocular pressure.[1] It is also contraindicated in patients with pyloric, intestinal, or urinary bladder neck obstruction.[5][15]

Key Experimental Methodologies

Preclinical Model: Scopolamine-Induced Cognitive Impairment

This model is widely used to screen for pro-cognitive compounds. Scopolamine is administered to rodents to induce deficits in learning and memory, which are then assessed using behavioral paradigms.

Protocol Outline:

-

Animal Subjects: Typically rats or mice.

-

Habituation: Animals are habituated to the testing environment and handling.

-

Drug Administration: Scopolamine (e.g., 0.3-1.0 mg/kg, i.p.) is administered 20-30 minutes before behavioral testing.[7][13] A test compound intended to reverse the deficit is administered prior to the scopolamine challenge.

-

Behavioral Testing: Memory is assessed using tasks such as the Morris water maze (spatial memory) or T-maze (working memory).[7][16]

-

Data Analysis: Key metrics (e.g., escape latency, path length, correct arm entries) are compared between control, scopolamine-treated, and compound-treated groups using appropriate statistical tests (e.g., ANOVA).

Caption: Workflow for a scopolamine-induced cognitive impairment study.

Clinical Assessment of Anti-Motion Sickness Efficacy

Human trials to assess anti-motion sickness drugs often use a controlled motion challenge.

Protocol Outline:

-

Study Design: A double-blind, placebo-controlled, crossover design is common.[17]

-

Subjects: Healthy volunteers with a history of motion sickness.

-

Drug Administration: Subjects receive scopolamine (e.g., 0.6 mg oral) or placebo a set time (e.g., 90 minutes) before the motion challenge.[17]

-

Motion Challenge: Sickness is induced using a controlled method, such as a rotating chair with programmed head movements (cross-coupled stimulation).[17] The intensity or duration is gradually increased.

-

Endpoint Assessment: The primary endpoint is often the time to onset of moderate nausea or the total number of head movements tolerated before reaching this point.[17] Subjective symptom scores and physiological measures (e.g., skin conductance) are also recorded.[17]

-

Washout Period: A sufficient washout period (e.g., 1 week) is required between crossover sessions.[17]

Caption: Workflow for a crossover clinical trial on motion sickness.

Conclusion

Scopolamine hydrobromide is a well-characterized muscarinic antagonist with a distinct pharmacological profile. Its potent central and peripheral anticholinergic actions define both its therapeutic utility in preventing nausea and vomiting and its significant adverse effect profile. The development of transdermal delivery systems has optimized its clinical use by providing sustained, low-level exposure, thereby improving the therapeutic index. Furthermore, its reliable induction of cognitive impairment has established it as an invaluable tool in neuroscience research and the development of novel pro-cognitive therapies. A thorough understanding of its pharmacokinetics, pharmacodynamics, and receptor interactions is essential for its safe and effective use in both clinical and research settings.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Scopolamine - Wikipedia [en.wikipedia.org]

- 3. Scopolamine - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 4. Pharmacokinetics and pharmacodynamics in clinical use of scopolamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Scopolamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Scopolamine (hyoscine) for preventing and treating motion sickness - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The scopolamine model as a pharmacodynamic marker in early drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 10. Muscarinic Acetylcholine Receptors [sigmaaldrich.com]

- 11. Scopolamine Hydrobromide (EENT) Monograph for Professionals - Drugs.com [drugs.com]

- 12. Scopolamine (LSM-4015) HBr | AChR antagonist | Mechanism | Concentration [selleckchem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Scopolamine (transdermal route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 15. Scopolamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 16. Scopolamine Hydrobromide Hydrate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 17. Comparison of the effects of a selective muscarinic receptor antagonist and hyoscine (scopolamine) on motion sickness, skin conductance and heart rate - PubMed [pubmed.ncbi.nlm.nih.gov]

Scopolamine as a Deliriant: A Technical Guide to its History, Discovery, and Core Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scopolamine, a tropane alkaloid naturally occurring in plants of the nightshade family (Solanaceae), has a long and storied history, transitioning from a component of traditional remedies and poisons to a valuable tool in modern medicine and neuroscience research.[1][2] Its potent anticholinergic properties, particularly its ability to induce a state of delirium, have made it a subject of intense scientific scrutiny. This technical guide provides an in-depth exploration of the history and discovery of scopolamine as a deliriant, its pharmacological profile, the experimental protocols used to study its effects, and the underlying signaling pathways it modulates.

Historical Perspective and Discovery

The use of scopolamine-containing plants dates back to antiquity, where they were employed for medicinal, ritualistic, and nefarious purposes.[1] Extracts from plants such as Atropa belladonna (deadly nightshade), Hyoscyamus niger (henbane), and species of the Datura and Brugmansia genera were known for their psychoactive and poisonous effects.[2]

The isolation of scopolamine is credited to the German scientist Albert Ladenburg in 1881.[3] Its name is derived from the plant Scopolia carniolica, which itself was named after the naturalist Giovanni Scopoli.[1] Early medical applications in the 20th century included its use as a sedative and in "twilight sleep" to induce amnesia during childbirth.[2] The deliriant and hallucinogenic properties of scopolamine at higher doses were also recognized, leading to its classification as a deliriant. This characteristic has since been harnessed in neuroscience research to create animal models of cognitive impairment and delirium.[4][5]

Pharmacological Profile of Scopolamine

Scopolamine exerts its effects primarily as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[6] It displays a high affinity for all five subtypes of muscarinic receptors (M1-M5), thereby non-selectively blocking the actions of the neurotransmitter acetylcholine in both the central and peripheral nervous systems.[7][8] This blockade of cholinergic signaling is the fundamental mechanism underlying its diverse physiological and psychological effects, including delirium.

Receptor Binding Affinities

The affinity of scopolamine for each of the five human muscarinic receptor subtypes is a critical determinant of its pharmacological profile. The dissociation constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding.

| Receptor Subtype | Scopolamine Ki (nM) |

| M1 | 0.83[9] |

| M2 | 5.3[9] |

| M3 | 0.34[9] |

| M4 | 0.38[9] |

| M5 | 0.34[9] |

Note: Ki values can vary between studies and experimental conditions. The values presented here are from a comparative analysis for illustrative purposes.

Pharmacokinetics

The route of administration significantly influences the pharmacokinetic profile of scopolamine.

| Parameter | Oral Administration | Intravenous (IV) Administration | Transdermal Patch |

| Bioavailability | 10.7-48.2%[10] | 100% | High |

| Time to Peak Concentration (Tmax) | ~1 hour[11] | Rapid | 8 hours[11] |

| Elimination Half-life (t1/2) | 9.5 hours | 9.5 hours | ~9.5 hours |

| Metabolism | Primarily hepatic | Primarily hepatic | Primarily hepatic |

| Excretion | Renal | Renal | Renal |

Experimental Protocols for Studying Scopolamine-Induced Delirium

Animal models are indispensable for investigating the neurobiological underpinnings of scopolamine-induced delirium. The following are detailed methodologies for key behavioral experiments used to assess the cognitive and behavioral effects of scopolamine in rodents.

Scopolamine Administration

-

Drug Preparation: Scopolamine hydrobromide is dissolved in sterile 0.9% saline.

-

Dosage: For inducing cognitive deficits and delirium-like behaviors in mice, a common dose is 1 mg/kg.[12][13]

-

Route of Administration: Intraperitoneal (i.p.) injection is frequently used.[12][13]

-

Timing: The injection is typically administered 20-30 minutes before the commencement of behavioral testing to ensure the drug has reached peak effect.[13]

Y-Maze Spontaneous Alternation Test

This test assesses spatial working memory, which is impaired in delirium. Rodents have a natural tendency to explore novel environments.

-

Apparatus: A Y-shaped maze with three identical arms.

-

Procedure:

-

Place the mouse at the center of the maze.

-

Allow the mouse to freely explore the maze for a set period (e.g., 8 minutes).[14]

-

Record the sequence of arm entries.

-

-

Data Analysis: An alternation is defined as consecutive entries into all three arms without repetition (e.g., ABC, CAB). The percentage of spontaneous alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) * 100. A lower percentage of alternation in scopolamine-treated animals indicates impaired spatial working memory.[15]

Novel Object Recognition (NOR) Test

The NOR test evaluates recognition memory, another cognitive domain affected by delirium. This test is based on the innate preference of rodents to explore novel objects over familiar ones.

-

Apparatus: An open-field arena.

-

Procedure:

-

Habituation Phase: Allow the mouse to explore the empty arena for a set period (e.g., 5-10 minutes) on the day before the test to reduce novelty-induced stress.[16]

-

Familiarization/Training Phase (T1): Place the mouse in the arena with two identical objects and allow it to explore for a defined time (e.g., 5-10 minutes).[16]

-

Inter-trial Interval: Return the mouse to its home cage for a specific duration (e.g., 1 hour).

-

Test Phase (T2): Place the mouse back in the arena where one of the familiar objects has been replaced with a novel object. Allow the mouse to explore for a set time (e.g., 5 minutes).[12]

-

-

Data Analysis: The time spent exploring the novel object versus the familiar object is measured. A discrimination index can be calculated as: ((Time exploring novel object - Time exploring familiar object) / (Total exploration time)) * 100. A lower discrimination index in scopolamine-treated animals suggests impaired recognition memory.[2]

Open Field Test

This test is used to assess general locomotor activity and anxiety-like behavior. Scopolamine can induce hyperactivity, a common feature of delirium.[17]

-

Apparatus: A square or circular arena with walls to prevent escape.

-

Procedure:

-

Place the mouse in the center of the open field.

-

Allow the mouse to explore freely for a specified duration (e.g., 10-30 minutes).[18]

-

Video tracking software is used to record movement.

-

-

Data Analysis: Key parameters measured include:

Signaling Pathways Disrupted by Scopolamine

Scopolamine's deliriant effects stem from its blockade of muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs). This antagonism disrupts downstream signaling cascades crucial for normal cognitive function. The M1 and M2 receptor subtypes are of particular interest in the central nervous system.

Disruption of M1 Receptor (Gq-coupled) Signaling

M1 receptors are predominantly coupled to Gq/11 proteins. Their activation leads to the stimulation of phospholipase C (PLC), which in turn generates two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[7][19] Scopolamine's antagonism of M1 receptors inhibits this entire cascade.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Scopolamine-induced deficits in a two-trial object recognition task in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. First-in-Human Assessment of 11C-LSN3172176, an M1 Muscarinic Acetylcholine Receptor PET Radiotracer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. M1 and m2 muscarinic receptor subtypes regulate antidepressant-like effects of the rapidly acting antidepressant scopolamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. derangedphysiology.com [derangedphysiology.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. G protein coupling and signaling pathway activation by m1 muscarinic acetylcholine receptor orthosteric and allosteric agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Analysis of Signal Transduction Pathways Downstream M2 Receptor Activation: Effects on Schwann Cell Migration and Morphology - PMC [pmc.ncbi.nlm.nih.gov]

Scopolamine's Role as a Muscarinic Receptor Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scopolamine, a tropane alkaloid naturally occurring in plants of the Solanaceae family, is a well-characterized and potent competitive antagonist of muscarinic acetylcholine receptors (mAChRs). Its ability to block the action of the endogenous neurotransmitter acetylcholine (ACh) at these receptors underlies its diverse physiological effects and therapeutic applications, as well as its utility as a research tool to probe the cholinergic system. This technical guide provides an in-depth overview of the core pharmacology of scopolamine as a muscarinic receptor antagonist, with a focus on its binding characteristics, impact on downstream signaling pathways, and the experimental methodologies used for its characterization.

Mechanism of Action: Competitive Antagonism

Scopolamine exerts its effects by reversibly binding to muscarinic acetylcholine receptors, thereby preventing acetylcholine from binding and eliciting a cellular response.[1] This action is non-selective, meaning scopolamine has a high affinity for all five subtypes of muscarinic receptors (M1-M5).[2] The antagonism is competitive, which means that it can be overcome by increasing the concentration of the agonist, acetylcholine. This relationship is a cornerstone of its pharmacological profile and is experimentally demonstrable through Schild analysis.

Quantitative Data: Binding Affinity of Scopolamine at Muscarinic Receptor Subtypes

The affinity of scopolamine for each of the five human muscarinic receptor subtypes (M1-M5) has been determined through radioligand binding assays. The inhibition constant (Ki) is a measure of the concentration of scopolamine required to occupy 50% of the receptors in the presence of a radiolabeled ligand. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Scopolamine Ki (nM) |

| M1 | 0.83[3] |

| M2 | 5.3[3] |

| M3 | 0.34[3] |

| M4 | 0.38[3] |

| M5 | 0.34[3] |

Table 1: Binding affinities of scopolamine for human muscarinic receptor subtypes.

Downstream Signaling Pathways Modulated by Scopolamine

Muscarinic receptors are G protein-coupled receptors (GPCRs) that, upon activation by an agonist, trigger distinct intracellular signaling cascades. Scopolamine, by blocking these receptors, inhibits these downstream pathways. The five muscarinic receptor subtypes couple to different G protein families, leading to varied cellular responses.

-

M1, M3, and M5 Receptors: These receptors primarily couple to the Gq/11 family of G proteins.[1][4][5] Agonist binding to these receptors activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[5][6] Scopolamine's antagonism at these receptors prevents this cascade, leading to a decrease in intracellular calcium and PKC activity.

-

M2 and M4 Receptors: These receptors are coupled to the Gi/o family of G proteins.[4] Agonist activation of M2 and M4 receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP). Additionally, the βγ-subunits of the Gi/o protein can directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability. Scopolamine's blockade of M2 and M4 receptors prevents the inhibition of adenylyl cyclase and the opening of GIRK channels.

The following diagrams illustrate the canonical signaling pathways of the five muscarinic receptor subtypes and how scopolamine antagonizes these pathways.

Experimental Protocols

The characterization of scopolamine as a muscarinic receptor antagonist relies on a suite of in vitro pharmacological assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of scopolamine for muscarinic receptors.

Objective: To quantify the affinity of scopolamine for a specific muscarinic receptor subtype.

Materials:

-

Cell membranes expressing the muscarinic receptor subtype of interest.

-

Radioligand (e.g., [3H]-N-methylscopolamine or [3H]-QNB).

-

Unlabeled scopolamine.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest and prepare a crude membrane fraction by differential centrifugation.

-

Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand and varying concentrations of unlabeled scopolamine to the membrane preparation in the assay buffer.

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of scopolamine that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

- 1. pA2 value, Schild plot and pD2 values- applications in pharmacology | PPTX [slideshare.net]

- 2. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Matching models to data: a receptor pharmacologist's guide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of Scopolamine

Abstract: Scopolamine, also known as hyoscine, is a tropane alkaloid naturally occurring in plants of the Solanaceae family. It is a potent anticholinergic agent widely used for the prevention of motion sickness and postoperative nausea and vomiting. Its pharmacological activity is intrinsically linked to its complex molecular architecture and specific stereochemistry. This guide provides a detailed examination of the structural features of scopolamine, including its core tropane framework, critical chiral centers, and absolute configuration. We present a summary of its physicochemical and spectroscopic properties, delve into its mechanism of action as a non-selective muscarinic receptor antagonist, and outline key experimental protocols for its isolation, structural elucidation, and enantiomeric purity analysis. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Molecular Structure

Scopolamine is a tropane alkaloid characterized by a distinctive tricyclic structure. It is an ester formed from the amino alcohol scopine and tropic acid.

Core Structure

The chemical backbone of scopolamine is a 9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonane ring system. A key feature that distinguishes scopine (and thus scopolamine) from tropine (the base of the related alkaloid atropine) is the presence of a 6,7-β-epoxide ring. This epoxide group significantly influences the molecule's conformation and pharmacological properties. The tropic acid moiety is attached via an ester linkage at the C-7 position of the tricyclic system.

Chemical Nomenclature

-

IUPAC Name : [(1R,2R,4S,5S,7S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate

-

CAS Registry Number : 51-34-3

-

Molecular Formula : C₁₇H₂₁NO₄

-

Molar Mass : 303.35 g·mol⁻¹

-

Synonyms : Hyoscine, (-)-Scopolamine, l-Scopolamine

Stereochemistry

The biological activity of scopolamine is critically dependent on its stereochemistry, as the molecule possesses multiple chiral centers.

Chiral Centers

Scopolamine has several stereocenters within its rigid bicyclic nucleus and one in the tropic acid side chain. The carbons of the scopine portion have a defined absolute configuration of (1R, 2R, 4S, 5S, 7S). The most significant chiral center for its pharmacological activity is the α-carbon of the tropic acid moiety (C-2'), which has an (S)-configuration in the naturally occurring and biologically active levorotatory (-)-isomer.

Absolute Configuration and Isomers

The naturally occurring and pharmacologically active form is S-(-)-scopolamine . The dextrorotatory enantiomer, R-(+)-scopolamine, is significantly less active. Commercial and extracted scopolamine can contain small amounts of the d-enantiomer, as the chiral center on the tropic acid is susceptible to racemization, particularly under basic conditions used during extraction procedures[1][2]. Within original, fresh plant material, however, essentially no d-enantiomer is found[1][2].

Molecular Conformation

X-ray crystallographic studies of scopolamine hydrobromide have revealed key conformational features in the solid state. The N-methyl group predominantly adopts an axial configuration[3]. The conformation of the tropate residue can vary depending on the crystalline form (anhydrous vs. hydrated), which influences the overall molecular shape from a compact "phenyl ring syn-to-oxirane" arrangement to a more elongated "anti-to-oxirane" form[3].

Physicochemical and Spectroscopic Data

The properties of scopolamine and its common salt form, scopolamine hydrobromide, are summarized below.

Physicochemical Properties

| Property | Value | Form | Reference(s) |

| Physical Form | Viscous Liquid | Free Base | [4] |

| White Crystalline Powder | Hydrobromide Salt | ||

| Melting Point | 59 °C | Free Base (Monohydrate) | |

| 195-197 °C | Hydrobromide Salt | ||

| pKa | 7.55 - 7.81 | Free Base | |

| Solubility (Free Base) | Sparingly soluble in water; Soluble in alcohol, ether, chloroform. | Free Base | |

| Solubility (HBr Salt) | 1 g in 1.5 mL water; 1 g in 20 mL alcohol. | Hydrobromide Salt | |

| Optical Rotation [α]D | -28° (c=2.7 in H₂O) | Free Base | |

| -24° to -26° (c=5) | Hydrobromide Salt |

Spectroscopic Data

| Technique | Data Highlights | Reference(s) |

| ¹H-NMR | Key shifts observed in D₂O for structural elucidation. | [4][5] |

| ¹³C-NMR | Full spectral data available for structural confirmation. | [5] |

| UV-Vis (Methanol) | λmax at 246, 252, 258, 264 nm | |

| Mass Spectrometry (EI) | Produces a common fragment peak at m/z 138. Other key fragments at m/z 94, 124. Molecular ion [M]⁺ at m/z 303. | [6][7] |

| Mass Spectrometry (ESI) | Protonated molecular ion [M+H]⁺ at m/z 304.1. | [4] |

Crystallographic Data

| Compound | Crystal System | Space Group | Cell Constants (a, b, c) | Reference(s) |

| (-)-Scopolamine HBr Sesquihydrate | Tetragonal | P4₃2₁2 | a = 11.870 Å, c = 26.193 Å | [3] |

Mechanism of Action and Signaling Pathway

Scopolamine exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). It is non-selective, showing high affinity for all five subtypes (M1-M5). Acetylcholine, the endogenous ligand, is a key neurotransmitter in the parasympathetic nervous system. By blocking the binding of acetylcholine, scopolamine inhibits cholinergic nerve transmission, leading to effects such as reduced secretions, decreased gastrointestinal motility, and central nervous system effects like sedation and amnesia.

Experimental Protocols

Isolation: Acid-Base Extraction from Datura sp.

This protocol outlines a general method for isolating tropane alkaloids from plant material, leveraging their basic nature.

-

Maceration and Defatting : Grind dried plant material (e.g., Datura seeds) into a fine powder. Macerate the powder in a nonpolar solvent (e.g., hexane) to remove lipids and pigments. Filter and discard the solvent, retaining the plant solids.

-

Acidic Extraction : Extract the defatted plant material with a dilute acid solution (e.g., 5% sulfuric acid or 1% acetic acid)[8][9]. This protonates the alkaloids, forming water-soluble salts. The mixture is stirred or heated (e.g., 60°C) to ensure complete extraction[10]. Filter the mixture to separate the acidic aqueous extract from the solid plant residue.

-

Basification : Cool the acidic extract and carefully add a base (e.g., aqueous ammonia or sodium hydroxide) to adjust the pH to approximately 9-10[11]. This deprotonates the alkaloid salts, converting them back to their free base form, which has low water solubility.

-

Organic Solvent Extraction : Extract the basified aqueous solution multiple times with an immiscible organic solvent such as chloroform or dichloromethane[10][11]. The free base alkaloids will partition into the organic layer.

-

Concentration and Purification : Combine the organic extracts and concentrate them under reduced pressure to yield a crude alkaloid mixture. This mixture can be further purified using techniques like column chromatography on silica or alumina[11].

Structural Elucidation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Sample Preparation : Dissolve 5-25 mg of purified scopolamine (or its salt) in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆) in a clean NMR tube[4][12]. The solution must be free of any particulate matter; filtration through a glass wool plug into the tube is recommended[12][13].

-

Instrumentation : Analysis is performed on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Analysis : 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) experiments are conducted to confirm the molecular structure and assign proton and carbon signals, elucidating the connectivity of the molecule[4][5].

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) :

-

Sample Preparation : The crude or purified extract is dissolved in a suitable solvent (e.g., methanol, ethyl acetate). Derivatization is often not necessary, but care must be taken with the GC inlet temperature.

-

Instrumentation : A GC system coupled to a mass spectrometer (e.g., quadrupole or ion trap). A capillary column (e.g., SPB-1) is typically used[14].

-

Parameters : The GC inlet temperature should be kept at or below 250°C to prevent thermal degradation of scopolamine into apoatropine or other byproducts[6][7]. The mass spectrometer is operated in electron ionization (EI) mode, scanning for characteristic fragment ions (e.g., m/z 138, 94)[7].

-

-

Single-Crystal X-ray Diffraction :

-

Sample Preparation : High-purity scopolamine (or its salt, typically hydrobromide) is crystallized from a suitable solvent system to obtain well-formed single crystals of approximately 0.05 to 0.5 mm in diameter[15].

-

Instrumentation : A single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., MoKα radiation) and a detector (e.g., CCD)[16].

-

Analysis : The diffraction pattern is collected and processed to solve the crystal structure. This method provides definitive proof of the molecular structure, conformation, and absolute stereochemistry[3][17].

-

Enantiomeric Purity Analysis: Chiral HPLC

This protocol describes a method to separate and quantify the S-(-) and R-(+) enantiomers of scopolamine.

-

Instrumentation : An HPLC system equipped with a UV detector.

-

Stationary Phase : A chiral stationary phase (CSP) is required. Columns based on β-cyclodextrin or its derivatives (e.g., acetylated β-cyclodextrin) are highly effective for resolving scopolamine enantiomers[1][2].

-

Mobile Phase : The mobile phase composition is critical and often determined empirically. A common approach involves mixtures of a buffer (e.g., ammonium acetate) with organic modifiers like ethanol, isopropanol, and methylene chloride[18][19].

-

Coupled Column Technique : For complex samples like plant extracts, a coupled-column (achiral/chiral) approach is effective[1][2].

-

The sample is first injected onto a standard C18 column to separate scopolamine from other alkaloids and matrix components.

-

Using a switching valve, the time-slice of the eluent containing scopolamine is diverted onto the chiral column for enantiomeric separation.

-

-

Detection and Quantification : The enantiomers are detected by UV absorbance (e.g., at 254 nm). The peak areas for S-(-)-scopolamine and R-(+)-scopolamine are integrated to determine their relative amounts and calculate the enantiomeric excess (%ee).

Conclusion

The molecular structure and stereochemistry of scopolamine are complex and fundamental to its function as a potent muscarinic antagonist. The rigid, epoxide-containing tropane skeleton and, most importantly, the (S)-configuration of the tropic acid moiety are essential for its high-affinity binding to muscarinic receptors. Understanding these structural details is crucial for its synthesis, extraction, and the development of new derivatives. The analytical protocols outlined provide a robust framework for the quality control and detailed characterization required for both research and pharmaceutical applications.

References

- 1. Determination of the enantiomeric purity of scopolamine isolated from plant extract using achiral/chiral coupled column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Solid-state stereochemistry of (-)-scopolamine hydrobromide sesquihydrate, a new polymorph of the anticholinergic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. researchgate.net [researchgate.net]

- 6. Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Research Portal [ujcontent.uj.ac.za]

- 9. researchgate.net [researchgate.net]

- 10. Alkaloids of the Genus Datura: Review of a Rich Resource for Natural Product Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN112876468A - Method for extracting scopolamine, hyoscyamine and demethylation hyoscyamine from flos Daturae Metelis - Google Patents [patents.google.com]

- 12. NMR Sample Preparation [nmr.chem.umn.edu]

- 13. publish.uwo.ca [publish.uwo.ca]

- 14. researchgate.net [researchgate.net]

- 15. X-ray Diffraction - Measurement order SC-XRD [chemgeo.uni-jena.de]

- 16. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 17. resources.rigaku.com [resources.rigaku.com]

- 18. banglajol.info [banglajol.info]

- 19. chromatographyonline.com [chromatographyonline.com]

Scopolamine from Datura: A Technical Guide to Natural Sources and Extraction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural tropane alkaloid scopolamine, with a specific focus on its sourcing from plants of the Datura genus. It details the distribution of scopolamine across different Datura species and plant organs, outlines established extraction and purification protocols, and provides insight into its biosynthesis. This document is intended to serve as a comprehensive resource for professionals in the fields of pharmaceutical research, natural product chemistry, and drug development.

Natural Sources and Distribution of Scopolamine in Datura

Scopolamine is a secondary metabolite found in various members of the Solanaceae family, with the genus Datura being a prominent source.[1] Species such as Datura stramonium, Datura metel, and Datura innoxia are well-documented producers of this potent anticholinergic agent.[2][3] The concentration of scopolamine varies significantly depending on the species, the specific plant organ, the developmental stage of the plant, and environmental growing conditions.[3][4]

Quantitative analysis has revealed that scopolamine content can differ considerably between the roots, stems, leaves, flowers, and seeds.[4][5][6] Generally, the aerial parts of the plant tend to accumulate higher concentrations of scopolamine compared to the roots.[6] It has been observed that in young Datura stramonium plants, hyoscyamine is the predominant alkaloid, while scopolamine levels increase as the plant matures.[4][7]

For drug development and manufacturing purposes, selecting the appropriate plant species and organ, as well as the optimal harvest time, is critical for maximizing the yield of scopolamine.

Data Presentation: Scopolamine Content in Datura Species

The following table summarizes quantitative data on scopolamine content found in various Datura species and their different organs, as reported in the scientific literature.

| Datura Species | Plant Organ | Scopolamine Content (mg/g DW) | Reference |

| Datura metel | Flowers | 6.43 | [5] |

| Seeds | 6.29 | [5] | |

| Capsules | > Seeds > Leaves > Stems | [5] | |

| Leaves | - | [5] | |

| Stems | - | [5] | |

| Datura stramonium | Leaves (vegetative) | 0.90 | [4] |

| Leaves (generative) | 0.20 | [4] | |

| Stems (vegetative) | 0.02 | [4] | |

| Stems (generative) | 0.02 | [4] | |

| Roots (vegetative) | 0.02 | [4] | |

| Roots (generative) | 0.02 | [4] | |

| Petioles (vegetative) | 0.042 | [4] | |

| Petioles (generative) | 0.020 | [4] | |

| Seeds | 0.57 | [8] | |

| Datura ferox | Whole Plant | 0.24% (of total alkaloids) | [9] |

| Datura innoxia | Leaves | 1.20 - 7.70 | [10] |

| Flowers | 1.51 (1-butanol extract) | [10] | |

| Seeds | 0.29 - 7.10 | [10] | |

| Stems | 0.43 (1-butanol extract) | [10] | |

| Roots | 0.58 (1-butanol extract) | [10] |

Biosynthesis of Scopolamine

The biosynthesis of scopolamine in Datura species is a complex enzymatic process that begins with the amino acid L-ornithine.[1][7] The pathway involves a series of transformations, including decarboxylation, methylation, and cyclization to form the characteristic tropane ring structure. A key intermediate in this pathway is hyoscyamine, which is subsequently converted to scopolamine through the action of the enzyme hyoscyamine 6β-hydroxylase (H6H).[11]

The following diagram illustrates the major steps in the scopolamine biosynthetic pathway.

Experimental Protocols for Extraction and Purification

The extraction of scopolamine from Datura plant material is typically achieved through solid-liquid extraction using various solvent systems. The choice of solvent and extraction method can significantly impact the efficiency and purity of the resulting extract.[12] Common analytical techniques for the quantification of scopolamine include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[3][5]

General Extraction Workflow

A generalized workflow for the extraction and purification of scopolamine from Datura plant material is outlined below. This process typically involves an initial extraction, followed by acid-base liquid-liquid partitioning to separate the alkaloids from other plant constituents, and a final purification step.

Detailed Methodologies

One effective method involves the extraction of tropane alkaloids in their acidic form.

-

Protocol:

-

Macerate or powder the dried plant material.[12]

-

Extract the plant material with a dilute aqueous acid solution (e.g., 0.1 M hydrochloric acid or 5% sulfuric acid).[9][12] A 1:1 mixture of 0.1 M HCl and 70% ethanol, heated to 60°C, has been shown to yield maximum recovery.[12]

-

Filter or centrifuge the mixture to remove solid plant debris.

-

The resulting acidic aqueous extract can be washed with a nonpolar solvent like hexane to remove lipids.[12]

-

To isolate the alkaloids, the aqueous phase is basified (e.g., with sodium hydroxide or ammonium hydroxide) to a pH of approximately 9-10.[12]

-

The free-base alkaloids are then extracted into a semi-polar organic solvent such as chloroform or dichloromethane.[12]

-

The organic solvent is evaporated to yield the crude alkaloid extract.

-

Alternatively, alkaloids can be extracted directly in their basic form.

-

Protocol:

-

Moisten the powdered plant material with an aqueous base (e.g., 5% ammonium hydroxide).[12]

-

Extract the basified plant material with an organic solvent such as ethyl acetate or a mixture of chloroform-methanol-ammonia.[12][13]

-

Filter the mixture and collect the organic solvent.

-

The organic extract can then be subjected to an acid wash to transfer the protonated alkaloids to the aqueous phase, followed by basification and re-extraction into an organic solvent for further purification.

-

For higher purity, ion-exchange chromatography can be employed.

-

Protocol:

-

Following initial liquid-liquid extraction and basification, the crude alkaloid residue is dissolved in an appropriate solvent.

-

The solution is loaded onto a macroporous cation-exchange resin (e.g., D151 resin).[12]

-

The resin is washed to remove impurities.

-